molecular formula C11H8Cl2O2S B1430412 3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride CAS No. 802908-64-1

3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride

Cat. No.: B1430412
CAS No.: 802908-64-1
M. Wt: 275.1 g/mol
InChI Key: BGTNFWRDEXHCII-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C11H8Cl2O2S and a molecular weight of 275.15 . It is also known by the CAS Number: 34576-87-9 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains chlorine, oxygen, and methyl groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 275.15 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Derivatives

This compound is utilized in the synthesis of complex molecules. For instance, Havaldar, Bhise, and Burudkar (2004) detailed a method where Methoxy-5-nitrobenzaldehyde, through a series of reactions including the Knoevenagel reaction and treatment with thionyl chloride, leads to the creation of derivatives with antibacterial activity against several bacterial strains such as S. aureus and E. coli (Havaldar, Bhise, & Burudkar, 2004). This demonstrates the compound's potential as a precursor in the synthesis of biologically active molecules.

Organic Semiconductor Materials

Irgashev, Demina, and Rusinov (2020) explored the use of this compound in the construction of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis approach. These derivatives are of interest for further elaboration into organic semiconductor materials, showcasing the compound's utility in material science and electronic applications (Irgashev, Demina, & Rusinov, 2020).

Antimicrobial and Analgesic Activities

Another study by Kumara et al. (2009) focused on synthesizing carbamates, ureas, semicarbazides, and pyrazoles substituted with benzo[b]thiophene and investigating their antimicrobial and analgesic activities. This research underscores the compound's relevance in medicinal chemistry, specifically in developing new therapeutic agents (Kumara et al., 2009).

Liquid Crystalline Compounds

Han et al. (2011) provided insights into the synthesis of novel fluorescent liquid crystalline compounds containing benzo[b]thiophene and 1,3,4-oxadiazole units, revealing the compound's potential application in the development of new materials with specific optical properties (Han et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid, suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties, including 3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2S/c1-5-3-8-6(4-7(5)15-2)9(12)10(16-8)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTNFWRDEXHCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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